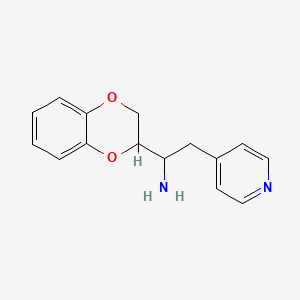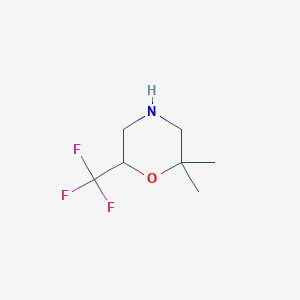![molecular formula C7H11NO B1425795 2-[1-(Methoxymethyl)cyclopropyl]acetonitrile CAS No. 1188283-95-5](/img/structure/B1425795.png)
2-[1-(Methoxymethyl)cyclopropyl]acetonitrile
Vue d'ensemble
Description
“2-[1-(Methoxymethyl)cyclopropyl]acetonitrile” is a chemical compound that belongs to the family of cyclopropyl derivatives . It has a CAS Number of 1188283-95-5 .
Molecular Structure Analysis
The molecular formula of this compound is C7H11NO . The InChI code is 1S/C7H11NO/c1-9-6-7(2-3-7)4-5-8/h2-4,6H2,1H3 . The molecular weight is 125.17 .Physical And Chemical Properties Analysis
This compound appears as a liquid . The storage temperature is room temperature .Applications De Recherche Scientifique
Solvolysis Reactions and Nucleophilic Additions
The study by Jia et al. (2002) on the solvolysis reactions of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures highlights the nucleophilic addition of water to tertiary allylic carbocations. This research provides insights into the reactivity and product distribution in such reactions, demonstrating the influence of solvent composition and molecular structure on solvolysis outcomes. This study is foundational for understanding reaction mechanisms involving similar structures to "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile" (Jia, Ottosson, Zeng, & Thibblin, 2002).
Photochemistry of α-Oxo Oximes
Buys et al. (2010) investigated the photochemical behavior of cyclic α-oxo oxime methyl ethers and their acyclic analogues, focusing on the impact of ring size on product formation under UV irradiation. This research is critical for understanding how similar compounds to "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile" behave under light exposure, which has implications for photostability and the design of light-sensitive materials (Buys, Cerfontain, Geenevasen, & Stunnenberg, 2010).
Enantioseparation Techniques
Research by Hroboňová et al. (2004) on the separation of enantiomers of phenylcarbamic acid derivatives using HPLC methods touches on the importance of chirality in compounds with structural similarities to "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile". This study provides a methodological foundation for the enantioselective analysis and separation of compounds, which is crucial for the synthesis and study of enantiomerically pure substances (Hroboňová, Lehotay, & Čižmárik, 2004).
Radical Reactions and Photoisomerization
Mizuno et al. (2001) described the cis-trans photoisomerization of vinylidenecyclopropanes via an electron-transfer chain process. This study is relevant for understanding the reactivity of "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile" derivatives under photochemical conditions, providing insights into potential pathways for structural rearrangement and isomerization triggered by light (Mizuno, Nire, Sugita, & Maeda, 2001).
Bioactive Metabolites from Endophytic Fungi
Chapla et al. (2014) isolated bioactive secondary metabolites from the endophytic fungus Phomopsis sp., demonstrating the potential of natural products research in finding novel compounds with bioactive properties. This research suggests avenues for discovering new substances with structural features similar to "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile" from natural sources, which could have applications in medicine and agriculture (Chapla, Zeraik, Ximenes, Zanardi, Lopes, Cavalheiro, Silva, Young, da Fonseca, Bolzani, & Araújo, 2014).
Safety And Hazards
The safety information for this compound includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
2-[1-(methoxymethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-9-6-7(2-3-7)4-5-8/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPKRDMUEIMKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Methoxymethyl)cyclopropyl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



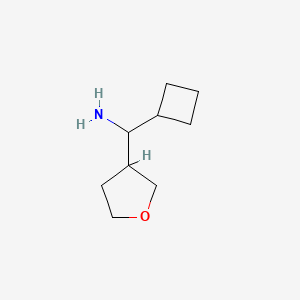
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
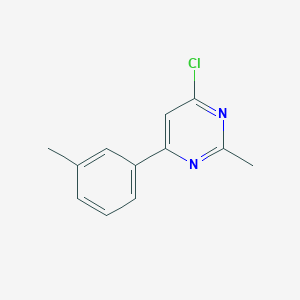
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
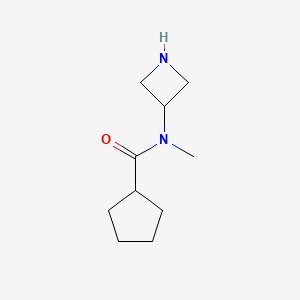
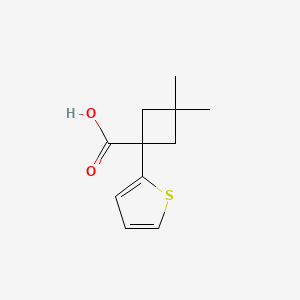
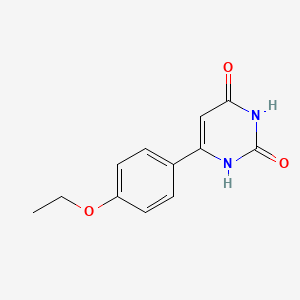
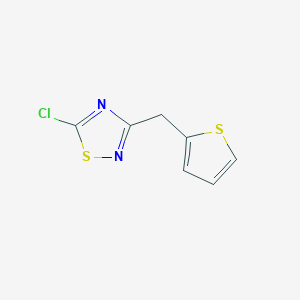
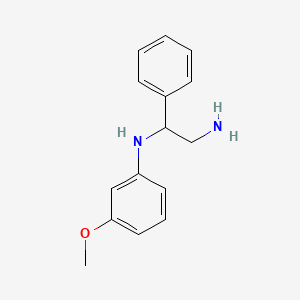
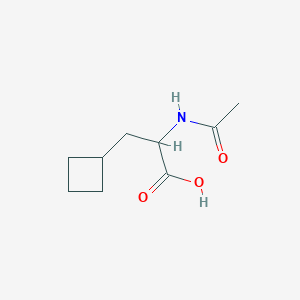
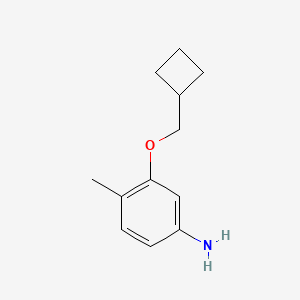
![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)
